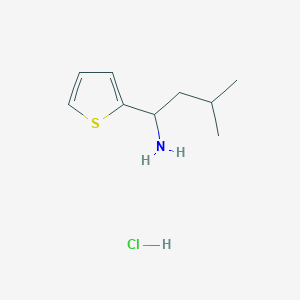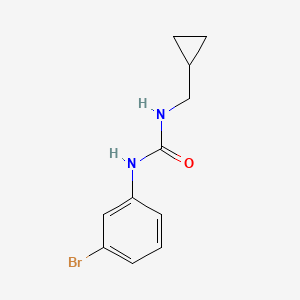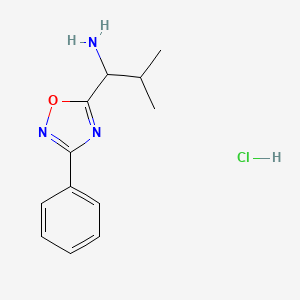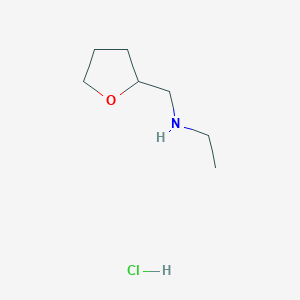
1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride
Overview
Description
The compound “1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride” would be a hydrochloride salt of an imidazole derivative. Imidazole is a five-membered ring compound with two non-adjacent nitrogen atoms. It is a key component of many important biological molecules like histidine and histamine .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a Debus-Radziszewski imidazole synthesis or a similar method . The cyclopropylmethyl group could potentially be introduced through a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would consist of an imidazole ring with a cyclopropylmethyl group attached to one of the nitrogen atoms. The presence of the cyclopropyl group could introduce some strain into the molecule, which might have interesting effects on its reactivity .Chemical Reactions Analysis
Imidazole derivatives can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, and the nitrogen atoms can coordinate to metal ions . The cyclopropyl group could potentially undergo ring-opening reactions under certain conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the presence of any functional groups. As a hydrochloride salt, it would likely be soluble in water .Scientific Research Applications
1. Synthesis and Structural Analysis
The compound is utilized in the synthesis of various organic compounds. For example, Ohta et al. (2000) discussed the synthesis of imidazole derivatives through nucleophilic addition processes, highlighting the compound's role in forming complex structures (Ohta et al., 2000). Similarly, Zhou et al. (2018) reported a practical synthetic route to pharmaceutical intermediates involving 1H-imidazol-2-amine, demonstrating its importance in medicinal chemistry (Zhou et al., 2018).
2. Antifungal and Antibacterial Applications
The compound is also significant in developing antifungal and antibacterial agents. For instance, Setzu et al. (2002) synthesized and evaluated the antifungal properties of N-[(1,1'-biphenyl)-4-ylmethyl]-1H-imidazol-1-amine derivatives, showing the compound's potential in treating fungal infections (Setzu et al., 2002). Additionally, Prasad (2021) focused on the synthesis and evaluation of imidazole derivatives for their antibacterial activity, indicating the compound's role in combating bacterial infections (Prasad, 2021).
3. Synthesis of Novel Organic Compounds
1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride is instrumental in creating novel organic compounds. Jasiński et al. (2008) synthesized new optically active 1H-imidazole 3-oxides, showcasing the compound's versatility in organic synthesis (Jasiński et al., 2008).
4. Methodological Developments in Organic Synthesis
The compound has been used to develop new methodologies in organic synthesis. Goddard-Borger and Stick (2007) reported the synthesis of a new diazotransfer reagent, highlighting the compound's role in enhancing synthetic methods (Goddard-Borger & Stick, 2007).
5. Gene Delivery and Biomedical Applications
There's research into the use of imidazole derivatives in gene delivery and biomedical applications. Dubruel et al. (2004) investigated polymethacrylates containing imidazole side groups for their potential in gene transfer, suggesting the compound's applicability in biomedical research (Dubruel et al., 2004).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(cyclopropylmethyl)imidazol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.ClH/c8-7-9-3-4-10(7)5-6-1-2-6;/h3-4,6H,1-2,5H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWUCDSRVQJMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN=C2N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-1H-imidazol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-[4-(4-Aminophenoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1372013.png)

![2-[3-Bromo-5-methoxy-4-(2,2,2-trifluoroethoxy)phenyl]acetonitrile](/img/structure/B1372015.png)
![2-[2-Bromo-4-(difluoromethoxy)-5-methoxyphenyl]acetonitrile](/img/structure/B1372016.png)
![4-[(Tert-butylamino)methyl]phenol hydrochloride](/img/structure/B1372018.png)
![1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1372019.png)